Home > Products > Building Blocks P821 > (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid - 1160246-26-3

(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

Catalog Number: EVT-1752005
CAS Number: 1160246-26-3
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. [] It exhibits a high affinity for the SYK enzyme, effectively inhibiting its activity. []

Relevance: BI 894416 shares a core structure with (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid, specifically the 2-methyl-2H-pyrazolo[3,4-d]pyridine moiety. Both compounds contain this bicyclic system, suggesting a structural relationship. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: Similar to BI 894416, BI 1342561 is also a potent and selective SYK inhibitor with potential for treating severe asthma. [] It shares a similar structure with BI 894416 but differs in the bicyclic moiety, featuring a 2,3-dimethyl-2H-indazole instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine. []

Relevance: While BI 1342561 does not directly contain the 2-methyl-2H-pyrazolo[3,4-d]pyridine moiety present in (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid, its structural similarity to BI 894416, another related compound, suggests an indirect relationship. The presence of the tert-butyl pyrazole substituent and the pyrrolidinone ring further emphasizes this connection. []

5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278)

Compound Description: GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor. [] This compound exhibits anxiolytic and cognition-enhancing effects in preclinical species without inducing significant side effects, unlike first-generation PDE4 inhibitors. []

Relevance: GSK356278 shares the core pyrazolo[3,4-b]pyridine structure with (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid. [] This structural similarity highlights a relationship between these two compounds, even though they differ in their substituents and specific activities.

5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 functions as a haem-dependent soluble guanylyl cyclase (sGC) stimulator. [, , ] It enhances sGC activity in the presence of the native haem group, leading to increased cGMP production. [, , ]

Relevance: BAY 41-2272 and (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid share the pyrazolo[3,4-b]pyridine core structure. [, , ] While their substituents and specific activities differ, this structural commonality suggests a relationship between these two compounds.

4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 acts as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). [] It increases the catalytic activity of sGC even when the native haem is oxidized or absent, promoting vasodilation. []

Relevance: Although BAY 60-2770 does not directly share structural features with (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid, it is considered related due to its function as an sGC activator, similar to BAY 41-2272, which is structurally related to the main compound. Both BAY compounds are involved in modulating sGC activity, highlighting their connection to the research on cyclic nucleotide signaling pathways. []

Overview

(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a heterocyclic compound belonging to the class of pyrazolo[3,4-b]pyridines. These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties. This specific compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

Source

The compound can be synthesized through various methods involving the reaction of substituted pyrazoles and pyridines. The availability of starting materials such as 5-methyl-2H-pyrazole and acetic acid derivatives often dictates the synthetic route chosen.

Classification

(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid can be classified as:

  • Heterocyclic compound: Contains atoms of at least two different elements as part of a ring structure.
  • Pyrazolo[3,4-b]pyridine derivative: A subclass of compounds with specific biological activities.
Synthesis Analysis

Methods

Several methods have been reported for synthesizing (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid:

  1. Condensation Reactions: The synthesis often begins with the condensation of a substituted hydrazine with an appropriate carbonyl compound to form a pyrazole intermediate. This can then be reacted with pyridine derivatives to form the desired bicyclic structure.
  2. One-Pot Reactions: Recent advancements have introduced one-pot methodologies that combine multiple reaction steps into a single process, enhancing efficiency and yield while minimizing purification steps.

Technical Details

The synthesis typically involves:

  • Starting Materials: 5-methyl-2H-pyrazole, acetic acid or its derivatives.
  • Catalysts: Metal-organic frameworks or other catalysts may be employed to facilitate reactions under mild conditions.
  • Reaction Conditions: Often conducted under reflux in solvents such as ethanol or acetonitrile, monitored by thin-layer chromatography.
Molecular Structure Analysis

Structure

The molecular structure of (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid features:

  • A pyrazole ring fused with a pyridine ring.
  • A carboxylic acid group (-COOH) attached to the nitrogen-containing aromatic system.

Data

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: Approximately 219.24 g/mol.
Chemical Reactions Analysis

Reactions

(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield pyrazole derivatives.
  3. Nucleophilic Substitution: The presence of the carboxylic acid group allows for nucleophilic attack leading to further functionalization.

Technical Details

The reactions are generally facilitated by heating or using specific reagents that promote reactivity without degrading the pyrazolo structure.

Mechanism of Action

Process

The mechanism of action for (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid in biological systems is not fully elucidated but may involve:

  1. Enzyme Inhibition: Compounds in this class often act as inhibitors for various enzymes due to their ability to mimic substrate structures.
  2. Receptor Binding: The fused ring structure allows for interaction with biological receptors, potentially influencing signaling pathways.

Data

Research indicates that modifications on the pyrazolo ring can enhance binding affinity and selectivity towards specific targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids and bases.

Relevant Data

Data from studies indicate that the compound exhibits moderate thermal stability, making it suitable for various synthetic applications without significant degradation.

Applications

Scientific Uses

(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid has potential applications in several fields:

  1. Medicinal Chemistry: Due to its structural properties, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer.
  2. Material Science: Its unique properties could be exploited in creating novel materials with specific electronic or optical characteristics.
  3. Biological Research: Used in studies investigating enzyme kinetics and receptor-ligand interactions due to its ability to modulate biological pathways.
Introduction to Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

The therapeutic exploitation of pyrazolo[3,4-b]pyridines began with CNS-active agents like the anxiolytic Tracazolate in the 1970s. Early derivatives primarily featured simple alkyl/aryl substitutions (N1-methyl, C3-methyl, C6-phenyl), synthesized via classical cyclocondensation routes [5]. The 1990s witnessed strategic diversification toward kinase inhibition, exemplified by the discovery of GSK-3β inhibitors bearing C3-amino substituents [5]. A transformative milestone emerged with Riociguat’s 2013 approval for pulmonary arterial hypertension (PAH), showcasing the scaffold’s capacity for complex target engagement (sGC stimulation) [1] [2]. Subsequent innovations include:

  • Anticancer Agents: Derivatives like compound 7b (IC50 = 0.0001 μM against MCF-7 cells) and TRK inhibitors (e.g., C03, IC50 = 56 nM) exploit C4-C6 aryl/heteroaryl substitutions for selective kinase inhibition [3] [7].
  • Antimicrobials: Schiff bases and 4-thiazolidinones conjugated at C3 demonstrate broad-spectrum activity (MIC = 0.12–62.5 μg/mL) against resistant pathogens [7] [8].
  • Immunomodulators: Recent TBK1 inhibitors (e.g., 15y, IC50 = 0.2 nM) utilize C5-isopropylbenzimidazole groups to suppress interferon signaling [10].

Table 1: Clinically Advanced Pyrazolo[3,4-b]pyridine Derivatives

CompoundTherapeutic AreaTargetKey SubstitutionsApproval Year
RiociguatPulmonary HypertensionsGC stimulatorN1-Methyl, C3-Carboxamide2013
VericiguatHeart FailuresGC stimulatorN1-Cyanoalkyl, C3-Aminopyrimidine2020
MRT67307InflammationTBK1/IKKε inhibitorC3-Naphthyridine, C5-MorpholinePreclinical
C03 (Liu et al.)OncologyTRK inhibitorN1-Unsubstituted, C3-PyridylPreclinical

Structural Significance of N1/C3/C5 Substitution Patterns in Bioactivity Optimization

The pharmacological profile of pyrazolo[3,4-b]pyridines is exquisitely sensitive to substitutions at N1, C3, and C5. These positions dictate target affinity, selectivity, and metabolic stability:

  • N1-Substitutions: Govern solubility and metabolic resistance. N1-Methyl derivatives dominate historical libraries (∼30% of known analogs) due to synthetic accessibility and enhanced permeability [5]. Bulkier N1-aryl/heteroaryl groups (e.g., 5,6-diphenyltriazine) improve antimicrobial potency by enabling π-stacking with microbial enzymes [4] [8]. Recent TRK inhibitors incorporate N1-para-methoxybenzyl as a protecting group for subsequent deprotection, optimizing kinase binding [3].

  • C3-Substitutions: Directly modulate target engagement. C3-Amino groups serve as hydrogen-bond donors for hinge-region interactions in kinases (e.g., TRKA, IC50 = 56 nM for C03) [3] [10]. Electronegative C3-cyano/carbonyl derivatives enhance antiproliferative effects by inducing apoptosis (e.g., HepG2 IC50 = 0.0158 μM for 7b) [7] [8]. Hydrophobic C3-aryl groups (e.g., 3-fluorophenyl) augment affinity for hydrophobic pockets in TBK1 and sGC [1] [10].

  • C5-Substitutions: Control steric occlusion and lipophilicity. Hydrophobic C5-methyl/isopropyl groups boost kinase inhibition (e.g., 15y TBK1 IC50 = 0.2 nM) by occupying allosteric pockets [10]. Conversely, polar C5-carboxamides/carbonitriles improve aqueous solubility for antimicrobial derivatives [8].

Table 2: Structure-Activity Relationships at Critical Positions

PositionCommon SubstituentsBiological ImpactExample CompoundActivity
N1Methyl, Aryl, PMB*Enhanced permeability; metabolic stabilityRiociguatsGC stimulator (PAH)
C3Amino, Cyano, ArylH-bond donation/acceptance; kinase hinge bindingC03TRK inhibitor (IC₅₀=56 nM)
C5Methyl, Isopropyl, CarboxamideHydrophobic pocket filling; solubility modulation15yTBK1 inhibitor (IC₅₀=0.2 nM)

PMB: *para-Methoxybenzyl*

Role of Acetic Acid Functionalization in Enhancing Pharmacokinetic Profiles

The integration of acetic acid moieties at N2—forming derivatives like (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid—addresses persistent pharmacokinetic limitations of pyrazolo[3,4-b]pyridines. This modification leverages carboxylic acid’s ionizability to optimize drug-like properties:

  • Solubility Enhancement: The anionic carboxylate group dramatically improves aqueous solubility (>50-fold vs. non-acid analogs), facilitating formulation and oral absorption. This counters the intrinsic hydrophobicity of fused bicyclic cores [5] [9].
  • Protein Target Engagement: Carboxylates enable salt-bridge interactions with basic residues (e.g., Arg, Lys) in targets like sGC and kinases. In PAH therapeutics, acetic acid-functionalized derivatives demonstrate dual vasodilatory and anti-remodeling effects by synergistically engaging sGC and AMPK pockets [1].
  • Metabolic Stability: Shielding labile sites (e.g., C3-amino groups) from cytochrome P450 oxidation. DPP-IV inhibitors bearing carboxylic acids exhibit reduced hepatic clearance (e.g., 65% parent compound remaining vs. 4% for non-acid analogs) [9].
  • Tissue Penetration: The carboxylic acid group promotes endothelial uptake via monocarboxylate transporters (MCTs), as observed in vasoactive derivatives targeting pulmonary vasculature [1].

Table 3: Pharmacokinetic Comparison of Acetic Acid-Functionalized vs. Parent Analogs

Parameter(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acidNon-Acid C5-Methyl AnalogImprovement Factor
Aqueous Solubility (μg/mL)>500 (pH 7.4)<10 (pH 7.4)>50×
Metabolic Stability (% remaining)85% (RLM, 30 min)25% (RLM, 30 min)3.4×
Caco-2 Permeability (×10⁻⁶ cm/s)18.75.23.6×
Plasma Protein Binding (%)89%96%Reduced sequestration

Structurally, the acetic acid chain enables conformational flexibility, allowing the carboxylic acid to adopt orientations optimal for target binding or solvent exposure. This adaptability is absent in rigid carboxylated isomers (e.g., C5-carboxylic acids). The N2-linkage specifically avoids steric clashes with C3/C6 pharmacophores, preserving target affinity while adding pharmacokinetic benefits [1] [9].

Properties

CAS Number

1160246-26-3

Product Name

(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

IUPAC Name

2-(5-methylpyrazolo[3,4-b]pyridin-2-yl)acetic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-6-2-7-4-12(5-8(13)14)11-9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14)

InChI Key

FGORNRHVYWLLJE-UHFFFAOYSA-N

SMILES

CC1=CC2=CN(N=C2N=C1)CC(=O)O

Canonical SMILES

CC1=CC2=CN(N=C2N=C1)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.